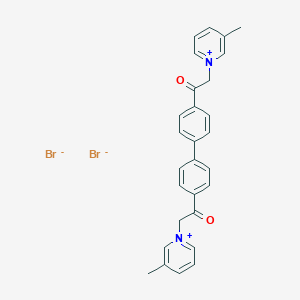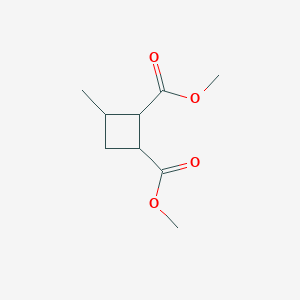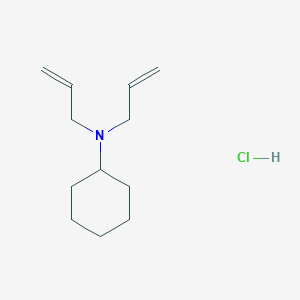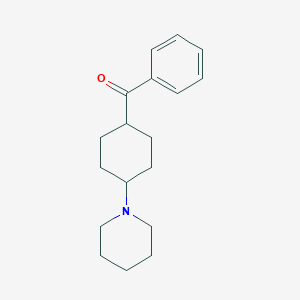
Phenyl (1-piperidinocyclohexyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (1-piperidinocyclohexyl) ketone, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in 1926. It gained popularity in the 1960s and 1970s as a recreational drug due to its hallucinogenic effects. However, PCP has been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration due to its potential for abuse and addiction.
Wirkmechanismus
PCP acts as an antagonist to the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the flow of calcium ions into the neuron, which affects the release of neurotransmitters and the functioning of the brain. PCP also affects other receptors in the brain, including the dopamine and serotonin receptors, which contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
PCP has a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. PCP also affects the respiratory system, causing shallow breathing or even respiratory arrest in high doses. Long-term use of PCP can result in damage to the liver, kidneys, and bladder.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has been used in laboratory experiments to study its effects on the brain and behavior. Its ability to block the NMDA receptor has been linked to its potential as a treatment for depression and anxiety disorders. However, the use of PCP in laboratory experiments is limited due to its potential for abuse and addiction. Careful handling of the chemical is required to ensure the safety of the researchers and the integrity of the experiments.
Zukünftige Richtungen
Future research on PCP could focus on its potential as a treatment for depression and anxiety disorders. Studies could also investigate the long-term effects of PCP use on the brain and body. Further research could also explore the use of PCP in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.
Synthesemethoden
PCP can be synthesized through a multistep process starting with cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reduced to the corresponding amine, which is reacted with piperidine to form PCP. The synthesis of PCP requires careful handling of the chemicals and should only be done by experienced chemists in a controlled laboratory environment.
Wissenschaftliche Forschungsanwendungen
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP's ability to block the NMDA receptor has been linked to its hallucinogenic effects and its potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
13441-36-6 |
|---|---|
Produktname |
Phenyl (1-piperidinocyclohexyl) ketone |
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI-Schlüssel |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
13441-36-6 |
Synonyme |
Phenyl(1-piperidinocyclohexyl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



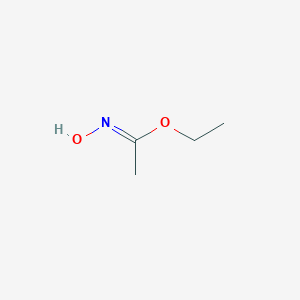
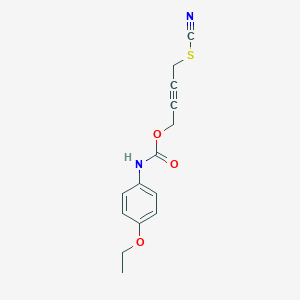
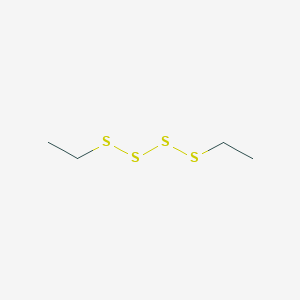
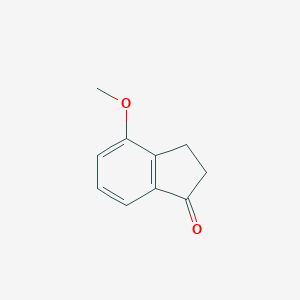
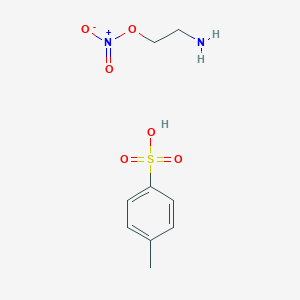
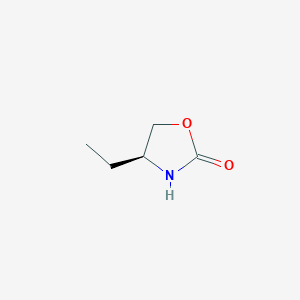

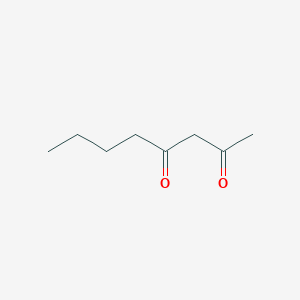
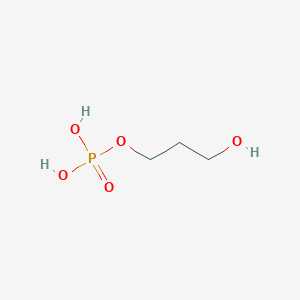
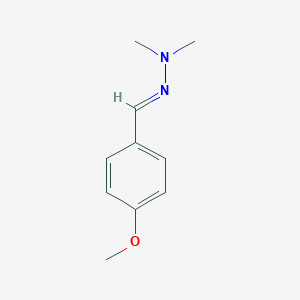
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
